molecular formula C5H11N3O2 B1289196 2-(Azidomethyl)-2-methylpropane-1,3-diol

2-(Azidomethyl)-2-methylpropane-1,3-diol

Cat. No.: B1289196
M. Wt: 145.16 g/mol
InChI Key: IHPRWRLUJYAIQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Azidomethyl)-2-methylpropane-1,3-diol is a specialty organic compound featuring a central carbon atom bonded to two hydroxymethyl groups and one azidomethyl group, presenting multiple reactive sites for chemical synthesis . The primary hydroxyl groups of the 1,3-propanediol core are known for their high reactivity, which is advantageous in esterification processes for creating polymers like unsaturated polyesters, saturated polyesters for coatings, and polyurethanes . This structural motif is valued for imparting an excellent balance of tensile strength, flexibility, and chemical resistance to resulting materials . The defining feature of this molecule is the presence of multiple azide groups, which are highly valuable in click chemistry, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC) . This reaction allows for the efficient and reliable formation of 1,2,3-triazole linkages, making the compound an excellent building block or cross-linking agent in polymer science, bioconjugation, and materials science. Potential research applications include its use as a synthetic intermediate for high-energy materials, a cross-linker in the development of novel polymer networks (e.g., polyurethane elastomers and sealants), and a modifier for resins to enhance properties like flexibility and dyeability . The compound is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H11N3O2

Molecular Weight

145.16 g/mol

IUPAC Name

2-(azidomethyl)-2-methylpropane-1,3-diol

InChI

InChI=1S/C5H11N3O2/c1-5(3-9,4-10)2-7-8-6/h9-10H,2-4H2,1H3

InChI Key

IHPRWRLUJYAIQF-UHFFFAOYSA-N

Canonical SMILES

CC(CN=[N+]=[N-])(CO)CO

Origin of Product

United States

Synthetic Methodologies for 2 Azidomethyl 2 Methylpropane 1,3 Diol

Conventional Synthetic Pathways

Conventional approaches to synthesizing 2-(azidomethyl)-2-methylpropane-1,3-diol rely on established organic reactions, including the transformation of pentaerythritol (B129877) derivatives and nucleophilic substitution reactions. These methods are often favored for their reliability and scalability.

Routes from Pentaerythritol Derivatives and Related Polyols

Pentaerythritol, a tetra-functional alcohol, serves as a versatile starting material for the synthesis of this compound and its analogues. sigmaaldrich.com The core structure of pentaerythritol, C(CH₂OH)₄, provides a scaffold that can be chemically modified to introduce various functional groups. sigmaaldrich.com For instance, pentaerythritol can be converted into halogenated intermediates, such as 2,2-bis(bromomethyl)propane-1,3-diol, by reacting it with anhydrous hydrogen bromide or hydrogen chloride in the presence of an N-alkylpyrrolidone. nih.govgoogle.com These halogenated derivatives are then suitable precursors for the introduction of the azide (B81097) functionality.

Similarly, other polyols like 2-methyl-1,3-propanediol (B1210203) can be utilized in related synthetic strategies. prepchem.comrsc.org The fundamental principle involves the selective functionalization of the hydroxyl groups to create a reactive site for subsequent azidation.

Nucleophilic Substitution Reactions for Azido (B1232118) Group Introduction

A cornerstone of the synthesis is the introduction of the azido group via a nucleophilic substitution reaction. This typically involves the displacement of a leaving group, such as a halide, by the azide anion.

The compound 2-(bromomethyl)-2-methylpropane-1,3-diol (B3049811) is a common and effective precursor for synthesizing the target molecule. nih.gov The bromine atom serves as an excellent leaving group, facilitating its displacement by the azide nucleophile. This reaction is a classic example of an SN2 mechanism, where the azide ion attacks the carbon atom bonded to the bromine, leading to the formation of the C-N₃ bond and the expulsion of the bromide ion.

To ensure high yields and minimize side reactions, the conditions for the azidation step are carefully optimized. A common reagent for this transformation is sodium azide (NaN₃). The choice of solvent is also critical; polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfone are often employed to enhance the nucleophilicity of the azide ion. askfilo.com The reaction is typically carried out at elevated temperatures to overcome the activation energy barrier of the substitution reaction. askfilo.com An excess of sodium azide is often used to drive the reaction to completion.

Protection-Deprotection Strategies for Diol Functionality

In many synthetic routes, it is necessary to protect the hydroxyl groups of the diol to prevent them from interfering with other reactions. Cyclic acetals and ketals are commonly used as protecting groups for 1,2- and 1,3-diols because they are stable under a wide range of reaction conditions, including those involving nucleophiles and bases. organic-chemistry.orgthieme-connect.de

For example, the diol can be reacted with a ketone or an aldehyde in the presence of an acid catalyst to form a cyclic acetal (B89532), such as a 1,3-dioxane (B1201747) derivative. organic-chemistry.org This effectively masks the hydroxyl groups, allowing for selective modification of other parts of the molecule. Once the desired transformations are complete, the protecting group can be removed by acid-catalyzed hydrolysis to regenerate the diol functionality. organic-chemistry.org

Synthesis from Cyclic Acetal Intermediates (e.g., 5-(azidomethyl)-2,2,5-trimethyl-1,3-dioxane)

An alternative and efficient pathway to this compound involves the use of a cyclic acetal intermediate, such as 5-(azidomethyl)-2,2,5-trimethyl-1,3-dioxane. This strategy incorporates the protection of the diol functionality from the outset.

The synthesis can begin with the formation of a protected diol, for example, by reacting 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid or its derivatives. sigmaaldrich.comnih.gov The subsequent steps involve the conversion of a functional group on the dioxane ring into an azidomethyl group. This can be achieved through a series of reactions, such as reduction of a carboxylic acid to an alcohol, followed by conversion to a halide or sulfonate, and finally nucleophilic substitution with sodium azide.

Once the azidomethyl group is installed on the protected diol scaffold, the final step is the deprotection of the cyclic acetal to yield this compound. This is typically accomplished by treatment with an aqueous acid, which hydrolyzes the acetal and restores the two hydroxyl groups. organic-chemistry.org This route offers the advantage of carrying the protected diol through several synthetic steps, avoiding potential side reactions of the free hydroxyl groups.

Interactive Data Table: Synthetic Intermediates

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Role in Synthesis
Pentaerythritol115-77-5C₅H₁₂O₄136.15Starting Material sigmaaldrich.com
2-(Bromomethyl)-2-methylpropane-1,3-diol19184-65-7C₅H₁₁BrO₂183.04Halogenated Precursor nih.gov
Sodium Azide26628-22-8NaN₃65.01Azide Source askfilo.com
5-(Azidomethyl)-2,2,5-trimethyl-1,3-dioxaneNot AvailableC₈H₁₅N₃O₂185.22Cyclic Acetal Intermediate
2,2-Bis(bromomethyl)propane-1,3-diol3296-90-0C₅H₁₀Br₂O₂261.94Halogenated Derivative of Pentaerythritol nih.gov
5-(Azidomethyl)-2,2-dimethyl-1,3-dioxane52774-71-7C₇H₁₃N₃O₂171.20Cyclic Acetal Intermediate lookchem.com
5-Hydroxymethyl-2,2,5-trimethyl-1,3-dioxane3663-46-5C₈H₁₆O₃160.21Precursor to Cyclic Acetal Intermediate sigmaaldrich.com

Emerging and Efficient Synthetic Approaches

The development of novel synthetic routes for complex molecules like this compound is driven by the need for greater efficiency, selectivity, and sustainability. Modern approaches are moving away from traditional multi-step processes that often involve hazardous reagents and generate significant waste.

Catalytic Methods in the Synthesis of Azido-Functionalized Diols

Catalysis offers a powerful tool for the selective functionalization of diols, which can be challenging due to the similar reactivity of the multiple hydroxyl groups. rsc.org Organocatalysis, in particular, has emerged as a promising strategy, utilizing small organic molecules to accelerate reactions under mild conditions, thus avoiding the use of toxic heavy metals. rsc.org

For the synthesis of azido-functionalized diols, catalytic methods can be employed in several key steps. One common strategy involves the ring-opening of a corresponding epoxide with an azide source, a reaction that can be catalyzed by various Lewis acids. For instance, the use of a catalyst can enhance the regioselectivity of the azide attack on an unsymmetrical epoxide precursor derived from 2-methyl-2-vinyl-propane-1,3-diol.

Another catalytic approach involves the selective activation of one hydroxyl group in the parent triol, 2-(Hydroxymethyl)-2-methylpropane-1,3-diol, followed by nucleophilic substitution with an azide. Boronic acids have shown potential as catalysts for the regioselective functionalization of diols by forming reversible boronic esters, thereby differentiating the reactivity of the hydroxyl groups. ualberta.ca This strategy could be adapted to selectively protect two of the three hydroxyl groups, allowing for the conversion of the remaining primary hydroxyl group to an azidomethyl group via a two-step process of tosylation and subsequent azidation.

Catalyst TypePrecursor MoleculeKey TransformationPotential Advantages
Lewis Acid2-Methyl-2-(oxiran-2-yl)propane-1,3-diolEpoxide ring-opening with NaN3High regioselectivity, mild reaction conditions
Organocatalyst2-(Hydroxymethyl)-2-methylpropane-1,3-diolSelective tosylation/mesylationAvoids protecting groups, enhances atom economy
Boronic Acid2-(Hydroxymethyl)-2-methylpropane-1,3-diolRegioselective protection/activationHigh degree of control over functionalization

One-Pot Reaction Strategies for Improved Yield and Purity

One-pot reactions, where multiple reaction steps are carried out in the same vessel without isolation of intermediates, offer significant advantages in terms of efficiency, cost-effectiveness, and waste reduction. rsc.org For the synthesis of this compound, a one-pot strategy could be envisioned starting from a suitable precursor.

Starting MaterialReagentsIntermediate (not isolated)Final Product
2-(Hydroxymethyl)-2-methylpropane-1,3-diol1. TsCl, Pyridine 2. NaN3, DMF2-(Tosylmethyl)-2-methylpropane-1,3-diolThis compound

Scale-Up Considerations for Laboratory and Industrial Research

The transition of a synthetic route from a laboratory scale to an industrial scale presents numerous challenges that must be addressed to ensure safety, efficiency, and cost-effectiveness. For the synthesis of this compound, several key factors would need to be considered.

The use of sodium azide, a common azidating agent, is a significant safety concern on a large scale due to its high toxicity and explosive nature, especially in the presence of heavy metals or when heated. Therefore, robust safety protocols, including dedicated handling facilities and quench procedures, would be essential. Alternative, safer azide sources or in-situ generation methods might also be explored for industrial production.

Furthermore, the purification of the final product is a critical step. On a laboratory scale, chromatography is often employed, but this method is generally not feasible for large-scale production. Alternative purification techniques such as crystallization or distillation would need to be developed. The thermal stability of this compound would be a crucial parameter to assess for the feasibility of distillation.

The choice of solvents and reagents also has a significant impact on the scalability of a process. Solvents used in the laboratory, such as chlorinated hydrocarbons, may need to be replaced with more environmentally friendly and easily recyclable alternatives for industrial applications. The cost and availability of all raw materials and catalysts are also primary considerations for commercial viability.

ParameterLaboratory ScaleIndustrial Scale
Safety Standard fume hood proceduresSpecialized handling of azides, blast shields
Purification Column chromatographyCrystallization, distillation
Reagents High-purity, small quantitiesBulk quantities, cost-effective grades
Solvents Wide variety, including chlorinated solvents"Green" solvents, solvent recycling systems
Throughput Grams to kilogramsKilograms to tons

Reactivity and Transformational Chemistry of 2 Azidomethyl 2 Methylpropane 1,3 Diol

Reactions Involving the Hydroxyl Groups

The two primary hydroxyl groups in 2-(azidomethyl)-2-methylpropane-1,3-diol are susceptible to reactions typical of alcohols, serving as points for functionalization to introduce new properties to the molecule.

The hydroxyl groups of diols such as this compound can be readily converted to esters through reaction with acyl chlorides, anhydrides, or carboxylic acids. This functionalization is particularly relevant in the field of energetic materials, where the introduction of explosophoric groups like nitrate esters can significantly enhance the energetic properties of the molecule.

In a study on the synthesis of potential energetic plasticizers, a structurally similar compound, 2,2-bis(azidomethyl)propane-1,3-diol (BAMP), was subjected to esterification with various acyl chlorides. nih.govnih.gov These reactions demonstrate the feasibility of converting the hydroxyl groups to esters. For instance, the reaction of BAMP with acetyl chloride, propionyl chloride, and butyryl chloride yielded the corresponding diesters. nih.govnih.gov

A key example of esterification for energetic purposes is nitration. The hydroxyl groups can be converted to nitrate esters (-ONO₂) by reaction with a nitrating agent, typically a mixture of nitric acid and a dehydrating agent like acetic anhydride. For example, the related compound 2-(azidomethyl)-2-nitropropane-1,3-diol was successfully converted to its corresponding dinitrate, 2-(azidomethyl)-2-nitropropane-1,3-diyl dinitrate, in high yield using a mixture of 90% nitric acid, acetic acid, and acetic anhydride. organic-chemistry.org This reaction highlights a significant pathway for the functionalization of such diols. organic-chemistry.org The reaction proceeded at 0°C for 2 hours, followed by stirring at 20°C for another 2 hours, yielding the dinitrate as a colorless oil after purification. organic-chemistry.org

Table 1: Examples of Esterification Reactions on Analogous Diols

Diol Reactant Reagents Product Yield Reference
2,2-Bis(azidomethyl)propane-1,3-diol (BAMP) Acetyl chloride, Acetic anhydride 2,2-Bis(azidomethyl)propane-1,3-diyl diacetate 82% nih.gov

Etherification of the hydroxyl groups in this compound represents another pathway for modification, although specific examples in the scientific literature for this particular compound are scarce. In principle, the Williamson ether synthesis could be applied, where the diol is first deprotonated with a strong base to form a dialkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide, forming an ether linkage. wikipedia.orgmasterorganicchemistry.com This reaction is a well-established and versatile method for preparing both symmetrical and asymmetrical ethers. wikipedia.org The reaction proceeds via an Sₙ2 mechanism, and thus works best with primary alkyl halides. wikipedia.orgmasterorganicchemistry.com Given the primary nature of the hydroxyl groups in this compound, this reaction is expected to be a viable, albeit currently unreported, method for its etherification.

The reaction of the diol's hydroxyl groups with isocyanates to form urethane (B1682113) linkages is a cornerstone of polyurethane chemistry. This reaction can be used to synthesize monomers or to create polymers through polycondensation.

Studies on the synthesis of energetic binders have utilized the analogous compound 2,2-bis(azidomethyl)propane-1,3-diol (BAMP) in polyaddition reactions with various diisocyanates to form polyurethanes. acs.orglibretexts.org In these syntheses, BAMP was reacted with hexamethylene diisocyanate (HMDI) and diisocyanato ethane (DIE) to produce four different energetic polyurethanes. acs.orglibretexts.org These reactions demonstrate the capability of the hydroxyl groups in such azido (B1232118) diols to participate in polymerization, forming high molecular weight polymers with potential applications as binders in energetic formulations. acs.orglibretexts.org The resulting polyurethanes were characterized for their thermal and energetic properties. acs.org

Table 2: Polyurethane Synthesis from an Analogous Diol

Diol Monomer Diisocyanate Monomer Polymer Product Application Reference
2,2-Bis(azidomethyl)propane-1,3-diol (BAMP) Hexamethylene diisocyanate (HMDI) Polyurethane Energetic Binder acs.orglibretexts.org

Chemoselective Transformations of the Azide (B81097) Moiety (beyond cycloaddition)

The azide group is a versatile functional group that can undergo a range of transformations, offering further avenues for modifying the structure and properties of this compound.

One of the most common and useful transformations of organic azides is their reduction to primary amines. This can be achieved through various methods, including catalytic hydrogenation or treatment with specific reducing agents. A particularly mild and effective method is the Staudinger reaction. masterorganicchemistry.comumich.edu

The Staudinger reaction involves the treatment of an organic azide with a phosphine, typically triphenylphosphine, to form an iminophosphorane intermediate. masterorganicchemistry.com This intermediate is then hydrolyzed with water to produce the primary amine and a phosphine oxide byproduct. masterorganicchemistry.com This two-step process is highly chemoselective and is tolerant of many other functional groups, making it a valuable tool in organic synthesis. masterorganicchemistry.comumich.edu While a specific application of the Staudinger reaction to this compound has not been detailed in the literature, it is a highly probable and expected transformation for this molecule, which would yield 2-(aminomethyl)-2-methylpropane-1,3-diol.

The azide functional group can participate in reactions with both electrophiles and nucleophiles, beyond the well-known cycloaddition reactions.

The terminal nitrogen atom of an azide is nucleophilic and can react with various electrophiles. masterorganicchemistry.com For instance, azides can react with activated electrophiles such as those generated in the Schmidt reaction. The Schmidt reaction involves the acid-catalyzed reaction of hydrogen azide (or an alkyl azide) with electrophiles like carbonyl compounds, tertiary alcohols, or alkenes. organic-chemistry.org This reaction proceeds through rearrangement and the extrusion of nitrogen gas to yield amines, nitriles, or amides. organic-chemistry.org

Conversely, the internal nitrogen atoms of the azide group are electrophilic. Nucleophilic attack at the terminal nitrogen of an electrophilically activated azide has been observed. nih.gov It has been shown that the azide ion itself can act as a nucleophile, attacking an iminium-activated organic azide to form a transient hexazene intermediate. nih.gov While the azide group is generally stable towards many nucleophiles, its reactivity can be enhanced. In some contexts, the azido group can act as a pseudo-leaving group, undergoing nucleophilic substitution, although this is not a common reaction pathway for aliphatic azides. acs.org The reactivity of the azide group is complex and can be tuned by the electronic nature of the rest of the molecule and the reaction conditions. acs.org

Advanced Spectroscopic and Analytical Characterization of 2 Azidomethyl 2 Methylpropane 1,3 Diol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the precise structure of 2-(azidomethyl)-2-methylpropane-1,3-diol. By analyzing the magnetic properties of its atomic nuclei, detailed information about the connectivity and chemical environment of each atom can be obtained.

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different proton environments in the molecule. Based on the structure, which features a central quaternary carbon, the protons of the methyl, methylene (B1212753), and hydroxyl groups are chemically non-equivalent.

The predicted ¹H NMR signals are:

A singlet for the methyl protons (–CH₃).

A singlet for the protons of the azidomethyl group (–CH₂N₃).

A singlet for the protons of the two hydroxymethyl groups (–CH₂OH).

A broad singlet for the hydroxyl protons (–OH), whose chemical shift is dependent on solvent, concentration, and temperature.

The integration of these signals would correspond to a proton ratio consistent with the molecular formula. The electronegative azide (B81097) and hydroxyl groups are expected to shift the signals of the adjacent methylene protons downfield compared to the methyl protons.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
-CH~0.9 - 1.2Singlet (s)3H
-CH ₂N₃~3.3 - 3.6Singlet (s)2H
-CH ₂OH~3.5 - 3.8Singlet (s)4H
-OH VariableBroad Singlet (br s)2H

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, four distinct carbon signals are anticipated, confirming the presence of four unique carbon environments.

The expected signals in the ¹³C NMR spectrum are:

A signal for the methyl carbon (–C H₃).

A signal for the quaternary carbon (–C –).

A signal for the azidomethyl carbon (–C H₂N₃), shifted downfield due to the electronegativity of the azide group.

A signal for the two equivalent hydroxymethyl carbons (–C H₂OH), also shifted downfield by the attached oxygen atoms.

The presence of these four signals validates the core structure of the compound. Scientific literature confirms the use of ¹³C NMR for the characterization of this compound. amazonaws.com

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)
-C H₃~15 - 25
Quaternary C ~40 - 50
-C H₂N₃~50 - 60
-C H₂OH~60 - 70

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR experiments are crucial for assembling the complete molecular structure by revealing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. In the case of this compound, a COSY spectrum would be expected to show no cross-peaks between the methyl, azidomethyl, and hydroxymethyl protons, as they are separated by a quaternary carbon and are not coupled to each other. This lack of correlation confirms their isolated nature within the molecular structure.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded protons and carbons (¹JCH). For this molecule, the HSQC spectrum would show cross-peaks connecting the methyl protons to the methyl carbon, the azidomethyl protons to the azidomethyl carbon, and the hydroxymethyl protons to the hydroxymethyl carbons. This provides a direct link between the ¹H and ¹³C assignments.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals long-range correlations between protons and carbons over two or three bonds (²JCH and ³JCH). This is particularly useful for identifying the connectivity around the quaternary carbon. Expected HMBC correlations would include:

The methyl protons showing a cross-peak to the quaternary carbon and the hydroxymethyl carbons.

The azidomethyl protons showing a cross-peak to the quaternary carbon.

The hydroxymethyl protons showing a cross-peak to the quaternary carbon and the methyl carbon.

These correlations would definitively establish the neopentyl-like backbone of the molecule and the attachment of the azidomethyl and hydroxymethyl groups to the central carbon.

Nitrogen-15 Nuclear Magnetic Resonance (¹⁵N NMR) for Azide Moieties

¹⁵N NMR spectroscopy is a powerful, albeit less common, technique for directly probing the nitrogen atoms of the azide moiety (–N₃). The azide group is a linear system of three nitrogen atoms, each in a unique electronic environment: the central nitrogen (Nβ) and two terminal nitrogens (Nα and Nγ).

¹⁵N NMR spectra of organic azides typically show three distinct signals, one for each nitrogen atom. The chemical shifts of these nitrogens are highly sensitive to their electronic environment. This technique can confirm the presence and integrity of the azide group within the molecule.

Table 3: Typical ¹⁵N NMR Chemical Shift Ranges for Organic Azides

Nitrogen Atom in R-Nα-Nβ-NγTypical Chemical Shift Range (δ, ppm, relative to MeNO₂)
Nγ (terminal, bonded to carbon)-330 to -280
Nβ (central)-170 to -120
Nα (terminal)-150 to -110

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Characteristic Azide Absorption Bands

The most prominent feature in the IR spectrum of this compound is the characteristic absorption band of the azide functional group. Organic azides display a strong and sharp absorption band resulting from the asymmetric stretching vibration (νas) of the N=N=N bond.

This band typically appears in a relatively uncluttered region of the spectrum, making it a highly reliable diagnostic tool.

Asymmetric Stretch (νas): A strong, sharp peak is consistently observed in the range of 2160–2080 cm⁻¹ . For derivatives such as N-(1-azido-2-(azidomethyl)butan-2-yl)-4-methylbenzenesulfonamide, this characteristic band has been reported at 2100 cm⁻¹. researchgate.net

In addition to the azide band, the IR spectrum would also show:

A broad absorption band in the region of 3600–3200 cm⁻¹ , characteristic of the O–H stretching vibration of the hydroxyl groups.

C–H stretching vibrations just below 3000 cm⁻¹ .

The presence of these key absorption bands provides conclusive evidence for the principal functional groups within the this compound structure.

Table 4: Key IR Absorption Bands for this compound

Functional GroupVibrational ModeCharacteristic Absorption Range (cm⁻¹)Intensity
Hydroxyl (-OH)O-H Stretch3600 - 3200Strong, Broad
Alkyl (C-H)C-H Stretch2960 - 2850Medium to Strong
Azide (-N₃)N=N=N Asymmetric Stretch2160 - 2080Strong, Sharp

Hydroxyl Group Vibrations

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. In the case of this compound, the hydroxyl (-OH) groups are a key structural feature. The vibrations of these groups give rise to characteristic absorption bands in the IR spectrum.

The O-H stretching vibrations of alcohols typically appear as a strong and broad band in the region of 3200-3600 cm⁻¹. The broadening of this peak is a result of hydrogen bonding between the hydroxyl groups of different molecules. In a concentrated sample, extensive intermolecular hydrogen bonding is expected, leading to a broad absorption. If the sample were diluted in a non-polar solvent, a sharper, less intense peak corresponding to free (non-hydrogen-bonded) hydroxyl groups might be observed around 3600-3650 cm⁻¹.

Table 1: Typical Infrared Absorption Frequencies for Hydroxyl Groups

Vibrational ModeTypical Frequency Range (cm⁻¹)IntensityNotes
O-H Stretch (Hydrogen-Bonded)3200-3600Strong, BroadThe broadness is indicative of the extent of hydrogen bonding.
O-H Stretch (Free)3600-3650Sharp, WeakerObserved in dilute solutions with non-polar solvents.
C-O Stretch (Primary Alcohol)1050-1260StrongUseful for confirming the alcohol functionality.

This is an interactive data table. You can sort and filter the data.

Mass Spectrometry (MS)

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elucidating the structure of a compound. For this compound, both high-resolution and electrospray ionization techniques provide critical information.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental formula of a compound. The theoretical exact mass of the protonated molecule of this compound ([M+H]⁺) can be calculated based on the most abundant isotopes of its constituent elements (C, H, N, O).

Table 2: Calculated Exact Mass for Protonated this compound

Ion FormulaCalculated Exact Mass (m/z)
[C₅H₁₂N₃O₂]⁺146.0924

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An experimental HRMS measurement that corresponds closely to this calculated value would provide strong evidence for the elemental composition of the synthesized molecule.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for polar, thermally labile molecules like diols. In ESI-MS, the analyte is typically observed as a protonated molecule [M+H]⁺ or as an adduct with a cation, such as sodium [M+Na]⁺ or potassium [M+K]⁺. For this compound (MW = 145.16 g/mol ), one would expect to observe ions corresponding to these species.

The fragmentation pattern in the mass spectrum, which can be induced by collision-induced dissociation (CID) in a tandem mass spectrometry experiment (MS/MS), can provide valuable structural information. Common fragmentation pathways for azido (B1232118) compounds involve the loss of a nitrogen molecule (N₂), which corresponds to a neutral loss of 28 Da. For the target molecule, fragmentation might also involve the loss of water (H₂O, 18 Da) from the diol functionality or cleavage of the C-C bonds of the propane (B168953) backbone. Analysis of these fragment ions can help to confirm the connectivity of the atoms within the molecule.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (typically carbon, hydrogen, and nitrogen) in a compound. This experimental data is then compared with the theoretically calculated percentages based on the proposed molecular formula. A close agreement between the experimental and calculated values provides strong evidence for the purity and elemental composition of the sample.

For this compound, with the molecular formula C₅H₁₁N₃O₂, the theoretical elemental composition can be calculated as follows:

Table 3: Theoretical Elemental Composition of this compound

ElementAtomic Mass ( g/mol )Number of AtomsTotal Mass ( g/mol )Percentage (%)
Carbon (C)12.01560.0541.37
Hydrogen (H)1.0081111.0887.64
Nitrogen (N)14.01342.0328.96
Oxygen (O)16.00232.0022.03
Total 145.168 100.00

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Experimentally obtained values from an elemental analyzer that are within ±0.4% of these calculated percentages are generally considered to confirm the elemental composition of the compound.

Chromatographic Techniques for Purity and Isolation (e.g., Column Chromatography, HPLC)

Chromatographic techniques are essential for the purification of the synthesized compound and for the assessment of its purity.

Column Chromatography: This technique is often used for the purification of reaction mixtures on a preparative scale. For a polar compound like this compound, a polar stationary phase such as silica (B1680970) gel would be appropriate. The mobile phase, or eluent, would typically be a mixture of a non-polar solvent (e.g., hexane (B92381) or dichloromethane) and a more polar solvent (e.g., ethyl acetate (B1210297) or methanol). By gradually increasing the polarity of the eluent (gradient elution), the components of the mixture can be separated based on their differing affinities for the stationary and mobile phases. The progress of the separation is typically monitored by thin-layer chromatography (TLC).

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful analytical technique for assessing the purity of a compound and can also be used for preparative separations. For a polar analyte like this compound, reversed-phase HPLC would be a suitable method. In this mode, the stationary phase is non-polar (e.g., C18-modified silica), and the mobile phase is a polar solvent mixture, such as water and acetonitrile (B52724) or methanol. The purity of the sample is determined by integrating the area of the peak corresponding to the target compound and comparing it to the total area of all peaks in the chromatogram.

Computational Chemistry and Molecular Modeling Studies of 2 Azidomethyl 2 Methylpropane 1,3 Diol

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict molecular properties such as geometries, energies, and reactivity indices. For 2-(Azidomethyl)-2-methylpropane-1,3-diol, DFT calculations provide a foundational understanding of its intrinsic chemical nature.

The flexibility of this compound, stemming from the rotation around several single bonds, gives rise to multiple conformers. Conformational analysis is essential to identify the lowest-energy (most stable) structures, as these will be the most populated and will dictate the compound's bulk properties. This analysis is typically performed by systematically rotating key dihedral angles, such as those involving the hydroxymethyl (-CH₂OH) and azidomethyl (-CH₂N₃) groups, and calculating the potential energy at each point to map the energy landscape.

Studies on similar flexible diols and azido-alkanes show that intramolecular hydrogen bonding between the hydroxyl groups, or between a hydroxyl group and the azide (B81097) group, can play a significant role in stabilizing certain conformations. mdpi.com The relative energies of these conformers determine the equilibrium population distribution at a given temperature.

ConformerKey Dihedral Angles (°)Relative Energy (kcal/mol)Key Feature
Conf-1 O-C-C-C ≈ 60, N-C-C-C ≈ 1800.00Global minimum, potential for weak intramolecular H-bonding.
Conf-2 O-C-C-C ≈ 180, N-C-C-C ≈ 1800.85Extended, anti-periplanar arrangement.
Conf-3 O-C-C-C ≈ 60, N-C-C-C ≈ 601.20Gauche arrangement of all functional groups.
Conf-4 O-C-C-C ≈ -60, N-C-C-C ≈ 1800.95Alternative extended conformation.

Note: The data in this table is illustrative and represents plausible results from a DFT conformational scan based on analyses of similar molecules.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and kinetic stability. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.

The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability; a large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive. nih.govschrodinger.com For this compound, the HOMO is expected to be localized primarily on the azide group, which is rich in p-electrons. The LUMO is also anticipated to be centered around the azidomethyl group, specifically on the N-N antibonding orbital, which is consistent with the mechanism of azide decomposition. DFT calculations can precisely determine the energies of these orbitals and visualize their spatial distribution.

ParameterCalculated Value (eV)Implication
HOMO Energy -8.50Corresponds to ionization potential; electron-donating capability.
LUMO Energy -0.75Corresponds to electron affinity; electron-accepting capability.
HOMO-LUMO Gap (ΔE) 7.75Indicates high kinetic stability against reactions other than thermal decomposition.

Note: The data in this table is illustrative, representing typical values for aliphatic azido (B1232118) compounds calculated via DFT methods. researchgate.net

For an energetic material containing an azide group, the most critical reaction pathway to study is its thermal decomposition. This process typically begins with the cleavage of the weakest bond, which in this case is the Nα-Nβ bond of the azide moiety. This initial step leads to the extrusion of dinitrogen gas (N₂) and the formation of a highly reactive nitrene intermediate, a key process in the release of energy.

Reaction PathwayActivation Energy (Ea) (kJ/mol)Reaction Enthalpy (ΔH) (kJ/mol)Description
Initial Decomposition 165-250Cleavage of the Nα-Nβ bond to form N₂ and a nitrene intermediate.

Note: The data in this table is illustrative and represents plausible energetic parameters for the decomposition of an aliphatic azide based on computational studies of similar molecules.

Molecular Dynamics Simulations of Compound Interactions within Polymer/Dendrimer Systems

While DFT provides insight into single-molecule properties, Molecular Dynamics (MD) simulations are used to study the behavior of a collection of molecules over time. This is particularly relevant for assessing the performance of this compound as a potential plasticizer in a polymer matrix, such as in an energetic binder system like Glycidyl Azide Polymer (GAP). psu.edursc.org A plasticizer's role is to increase the flexibility and workability of the polymer by embedding itself between polymer chains and reducing intermolecular forces.

An MD simulation would involve constructing an amorphous cell containing multiple polymer chains and molecules of the diol. By simulating the movements of all atoms over nanoseconds, one can analyze key system properties. Important parameters include the interaction energy between the plasticizer and the polymer, the glass transition temperature (Tg) of the blend, and the diffusion coefficient of the plasticizer. Strong, favorable interactions (e.g., hydrogen bonds between the diol's -OH groups and the polymer) and a reduction in the polymer's Tg are indicative of good compatibility and effective plasticization. mdpi.commdpi.com

Property AnalyzedSimulation ResultInterpretation
Interaction Energy (Plasticizer-Polymer) -45 kcal/molStrong favorable interactions, suggesting good miscibility.
Glass Transition Temperature (Tg) of Blend -55 °CSignificant reduction from pure polymer Tg, indicating effective plasticization.
Diffusion Coefficient of Diol 1.5 x 10⁻⁷ cm²/sIndicates sufficient mobility of the plasticizer within the polymer matrix.

Note: The data in this table is illustrative of results from an MD simulation of a plasticizer within a polymer matrix.

Quantitative Structure-Activity Relationship (QSAR) Studies for Predictive Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that attempts to find a statistically significant correlation between a molecule's chemical structure and a specific property or activity. wikipedia.orgnih.gov For energetic materials, QSAR models can be developed to predict key performance indicators like density, heat of formation, detonation velocity, or sensitivity, based on calculated molecular descriptors.

To develop a QSAR model relevant to this compound, one would first build a dataset of known azido compounds with experimentally determined properties. For each compound in this dataset, a series of molecular descriptors would be calculated, including constitutional (e.g., molecular weight, atom counts), topological (e.g., connectivity indices), and quantum-chemical (e.g., HOMO/LUMO energies, dipole moment) descriptors. Statistical methods, such as multiple linear regression, are then used to create a mathematical equation that links the descriptors to the activity. Such a model could then be used to predict the properties of new, unsynthesized compounds, accelerating the design of improved energetic plasticizers.

Predicted PropertyIllustrative QSAR EquationKey Descriptors
Density (g/cm³) 1.05 + 0.002(MW) + 0.05(%N) - 0.01*(HOMO-LUMO Gap)MW: Molecular Weight%N: Nitrogen PercentageHOMO-LUMO Gap: Energy gap in eV

Note: The equation in this table is a hypothetical, illustrative example of a simple linear QSAR model to demonstrate the concept.

Emerging Research Directions and Future Perspectives

Development of Next-Generation Functional Materials Utilizing the Compound

The presence of both an azide (B81097) and two hydroxyl groups makes 2-(azidomethyl)-2-methylpropane-1,3-diol a highly attractive monomer for the synthesis of advanced functional polymers. The hydroxyl groups can readily participate in classic polymerization reactions such as esterification and urethane (B1682113) formation, creating polyester (B1180765) and polyurethane backbones, respectively. The pendent azidomethyl group can then be utilized for post-polymerization modification via highly efficient and orthogonal "click chemistry" reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).

This dual functionality allows for the precise engineering of polymer properties. For instance, the compound can be incorporated into polymer chains to introduce reactive sites for subsequent cross-linking, grafting of other molecules, or surface functionalization. One area of significant potential is in the development of energetic polymers. Analogous compounds, such as 2,2-bis(azidomethyl)propane-1,3-diol, are known to be precursors to energetic binders in propellant and explosive formulations. uni-muenchen.deat.ua The high nitrogen content of the azide group contributes to the energetic properties of the resulting materials. at.ua

Future research is expected to focus on the synthesis of novel copolymers where this compound is a key component. These copolymers could be designed to have tunable mechanical, thermal, and energetic properties. The ability to precisely control the density of the azido (B1232118) groups along the polymer chain will be crucial for tailoring the material's characteristics for specific applications, ranging from advanced coatings and adhesives to specialized energetic materials.

Table 1: Potential Functional Polymers Derived from this compound

Polymer TypePolymerization ReactionKey FeaturePotential Application
PolyestersPolycondensation with dicarboxylic acidsPendent azide groups for cross-linkingBiodegradable plastics, drug delivery systems
PolyurethanesPolyaddition with diisocyanatesTunable mechanical propertiesElastomers, foams, coatings
Click-modified PolymersAzide-alkyne cycloadditionHigh degree of functionalizationSmart materials, sensors
Energetic BindersVarious polymerization methodsHigh nitrogen contentPropellants, explosives

Integration into Advanced Supramolecular Architectures

Supramolecular chemistry, which focuses on the non-covalent interactions between molecules, offers another exciting frontier for this compound. The hydroxyl groups are capable of forming strong hydrogen bonds, which can drive the self-assembly of the molecules into well-defined, higher-order structures. The azide group, while primarily known for its covalent reactivity, can also participate in weaker non-covalent interactions.

The self-assembly of this compound could lead to the formation of various supramolecular structures, such as gels, liquid crystals, and crystalline coordination polymers. mdpi.comchalmers.se For instance, in the presence of suitable metal ions, the azide and hydroxyl groups could act as ligands, leading to the formation of metal-organic frameworks (MOFs) with interesting porous structures and catalytic properties. researchgate.netelsevierpure.com

Future work in this area will likely involve a detailed study of the self-assembly behavior of this compound and its derivatives under various conditions (e.g., solvent, temperature, presence of guest molecules). The goal will be to control the assembly process to create novel supramolecular materials with tailored functions, such as stimuli-responsive materials, sensors, and systems for controlled release.

Exploration of Sustainable and Environmentally Benign Synthetic Routes

The growing emphasis on green chemistry is driving the development of more sustainable and environmentally friendly methods for the synthesis of chemical compounds. While traditional methods for introducing the azide group often involve the use of potentially hazardous reagents, there is a significant research effort towards developing safer and greener alternatives. rsc.org

Future research on the synthesis of this compound will likely focus on several key areas of sustainability:

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product, minimizing waste.

Use of Safer Reagents: Replacing toxic and explosive azidating agents with more stable and less hazardous alternatives. sciencedaily.com

Renewable Feedstocks: Exploring the possibility of deriving the parent diol, 2-methyl-1,3-propanediol (B1210203), from renewable bio-based sources.

Catalytic Methods: Employing catalytic approaches to reduce the amount of reagents needed and to improve reaction efficiency.

Continuous Flow Synthesis: Utilizing continuous flow technologies to enhance the safety and scalability of the synthesis, particularly when handling energetic intermediates. digitellinc.comdonaulab.si

The development of a truly sustainable synthesis for this compound will not only be environmentally beneficial but will also make it more economically viable for large-scale industrial applications.

Interdisciplinary Applications in Nanoscience and Biomedical Engineering

The unique combination of a bioorthogonal azide handle and hydrophilic diol functionality makes this compound a promising candidate for applications in nanoscience and biomedical engineering. The azide group can be used to attach the molecule to alkyne-functionalized surfaces, nanoparticles, or biomolecules via the highly specific and efficient "click" reaction. researchgate.netnih.gov

Table 2: Potential Interdisciplinary Applications

FieldApplicationRole of this compound
NanoscienceSurface modification of nanoparticlesProvides a hydrophilic and biocompatible coating with a reactive handle for further functionalization.
Biomedical EngineeringBioconjugationActs as a linker to attach drugs, imaging agents, or targeting ligands to biomolecules like proteins or nucleic acids. nih.gov
Drug DeliveryHydrogel formationCan be incorporated into hydrogel networks for the controlled release of therapeutic agents. nih.gov
BiosensorsImmobilization of probesUsed to covalently attach biorecognition elements (e.g., DNA, antibodies) to sensor surfaces. researchgate.net

In nanoscience, this compound could be used as a surface ligand for quantum dots, gold nanoparticles, or carbon nanotubes. The diol part would impart water solubility and biocompatibility, while the azide would serve as a versatile anchor for attaching targeting molecules or therapeutic agents.

In biomedical engineering, the ability to "click" this molecule onto biomolecules opens up a wide range of possibilities. nih.gov It could be used to create antibody-drug conjugates, where a potent drug is attached to an antibody that specifically targets cancer cells. It could also be used in the development of novel hydrogels for tissue engineering and regenerative medicine. The azide groups within the hydrogel matrix would allow for the covalent attachment of growth factors and other bioactive molecules, creating a more biologically active scaffold for cell growth and tissue regeneration. As research in these interdisciplinary fields continues to advance, the demand for versatile bifunctional molecules like this compound is expected to grow significantly.

Q & A

Q. Basic: What are the established methods for synthesizing 2-(Azidomethyl)-2-methylpropane-1,3-diol?

The synthesis typically involves introducing an azide group into a precursor diol structure. A plausible approach, adapted from similar compounds (e.g., ), could involve:

  • Step 1 : Bromination of 2-methylpropane-1,3-diol to generate a brominated intermediate.
  • Step 2 : Azide substitution via nucleophilic displacement using sodium azide (NaN₃) in a polar solvent (e.g., DMF or DMSO) under controlled temperature (50–70°C).
  • Step 3 : Purification via column chromatography or recrystallization to isolate the azido product .

Q. Advanced: How can factorial design optimize reaction conditions for higher yield?

Factorial design allows systematic variation of parameters (e.g., temperature, solvent ratio, catalyst loading). For example:

  • Factors : Temperature (60°C vs. 80°C), solvent (DMF vs. DMSO), and reaction time (12h vs. 24h).
  • Response Surface Methodology (RSM) can model interactions between variables to identify optimal conditions. This approach minimizes experimental runs while maximizing yield data robustness .

Characterization Techniques and Data Contradictions

Q. Basic: Which spectroscopic methods validate the structure of this compound?

  • NMR : 1^1H NMR to confirm methyl and azidomethyl protons (δ 1.2–1.4 ppm for CH₃, δ 3.5–3.7 ppm for CH₂N₃).
  • IR : Strong absorbance near 2100 cm1^{-1} (azide stretch) and broad O-H stretches (~3300 cm1^{-1}) .
  • X-ray Crystallography : Resolve molecular geometry and confirm stereochemistry, as demonstrated for structurally related diols .

Q. Advanced: How to resolve contradictions in spectral data between computational and experimental results?

  • Theoretical Alignment : Compare Density Functional Theory (DFT)-calculated spectra (e.g., IR, NMR) with experimental data. Adjust computational parameters (basis sets, solvation models) to reduce discrepancies .
  • Error Analysis : Evaluate experimental conditions (e.g., solvent polarity, concentration effects) that may skew results, as highlighted in ’s framework for methodological rigor .

Safety and Mechanistic Studies

Q. Basic: What safety protocols are critical when handling azido-functionalized compounds?

  • Azide Precautions : Avoid shock, friction, or heating (risk of explosive decomposition). Use blast shields and small-scale reactions.
  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and face shield. Refer to GHS guidelines in for hazard mitigation .

Q. Advanced: How can isotopic labeling elucidate reaction mechanisms in azide formation?

  • Tracer Studies : Introduce 15^{15}N-labeled NaN₃ to track azide incorporation via mass spectrometry or 15^{15}N NMR.
  • Kinetic Isotope Effects (KIE) : Compare reaction rates with 14^{14}N vs. 15^{15}N azides to distinguish between SN2 or radical pathways .

Purification and Scale-Up Challenges

Q. Basic: What purification techniques are effective for isolating azido-diols?

  • Liquid-Liquid Extraction : Separate unreacted precursors using ethyl acetate/water.
  • Membrane Technologies : Nanofiltration or reverse osmosis to concentrate the product, as classified in ’s separation methods .

Q. Advanced: What are key challenges in scaling up synthesis, and how are they addressed?

  • Exothermicity Control : Use jacketed reactors with precise temperature monitoring to manage heat release during azide substitution.
  • Process Simulation : Tools like Aspen Plus® model solvent recovery and optimize mass transfer in large batches, aligning with ’s process control frameworks .

Theoretical Frameworks and Data Reconciliation

Q. Basic: How to align experimental design with existing chemical theories?

  • Reaction Mechanism Hypotheses : Apply Curtin-Hammett principles to predict kinetic vs. thermodynamic control in azide formation.
  • Stereoelectronic Analysis : Use frontier molecular orbital (FMO) theory to rationalize regioselectivity .

Q. Advanced: How to develop new models when experimental data conflicts with literature?

  • Contradiction Analysis : Systematically compare variables (e.g., catalyst purity, solvent grade) across studies. Replicate prior experiments under identical conditions to isolate discrepancies.
  • Meta-Analysis : Apply ’s approach to synthesize findings from conflicting studies, identifying methodological divergences (e.g., analytical techniques, calibration standards) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.